molecular formula C18H13F3N4O4S B2799348 6-oxo-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 946259-04-7

6-oxo-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B2799348
CAS RN: 946259-04-7
M. Wt: 438.38
InChI Key: GBOJOJXNGYAKFM-UHFFFAOYSA-N
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Description

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Novel Heterocyclic Compounds

    Research into similar molecular structures, such as pyrido and thiazolo derivatives, has led to the development of compounds with potential biological activities. For instance, compounds synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates showed promising biocidal properties against various bacteria and fungi, indicating their potential as antimicrobial agents (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Antioxidant Activity

    Some derivatives have been evaluated for their antioxidant activity, suggesting their potential in combating oxidative stress-related disorders. This includes compounds derived from Biginelli reaction products, which upon further reactions, have shown significant antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).

  • Anticancer and Anti-inflammatory Properties

    Derivatives containing pyridine and thiazole moieties have been explored for their anticancer and anti-inflammatory activities, with some compounds displaying interactions with tubulin, a key protein in cell division. This suggests their potential application in cancer therapy by inhibiting tubulin polymerization (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Chemical Synthesis and Characterization

  • Chemical Synthesis and Reactivity: The synthesis of similar compounds involves complex chemical reactions, including cyclization and condensation processes, leading to a variety of heterocyclic compounds with potential applications in drug development and chemical research (Krauze, Vilums, Sīle, & Duburs, 2007).

Mechanism of Action

While the specific mechanism of action for your compound is not available, many derivatives of cyanoacetamide have been reported for their diverse biological activities, drawing the attention of biochemists in the last decade .

Future Directions

Cyanoacetamide derivatives have potential in evolving better chemotherapeutic agents . Their synthetic utility in building various organic heterocycles is a subject of ongoing research .

properties

IUPAC Name

6-oxo-N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O4S/c19-18(20,21)29-13-4-2-11(3-5-13)23-15(27)7-12-9-30-17(24-12)25-16(28)10-1-6-14(26)22-8-10/h1-6,8-9H,7H2,(H,22,26)(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOJOJXNGYAKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide

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